molecular formula C12H10BrFN2O3 B010720 Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- CAS No. 102613-16-1

Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-

Cat. No. B010720
M. Wt: 329.12 g/mol
InChI Key: YZAUGSTYMGFVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of uracil derivatives, which are widely used in medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cancer cell growth and proliferation.
In addition to its anticancer properties, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has also been studied for its potential applications in the treatment of viral infections. Studies have shown that this compound has potent antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of viral DNA or RNA synthesis, which leads to the inhibition of viral replication.

Mechanism Of Action

The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase or viral DNA or RNA synthesis, depending on the application. Thymidylate synthase is an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- prevents the synthesis of DNA, which leads to the inhibition of cancer cell growth and proliferation. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.

Biochemical And Physiological Effects

Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several biochemical and physiological effects, depending on the application. In the case of cancer treatment, this compound inhibits thymidylate synthase, which leads to the inhibition of DNA synthesis and cancer cell growth. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.

Advantages And Limitations For Lab Experiments

Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antiviral activity, which makes it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the research of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the study of its potential applications in other fields, such as neuroscience and immunology. Additionally, further research is needed to investigate its potential side effects and toxicity in vivo, which will be important for its clinical translation. Finally, the development of novel derivatives and analogs of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- may lead to the discovery of even more potent and selective compounds.

Synthesis Methods

The synthesis of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- can be achieved through several methods. One of the most common methods involves the reaction of 5-fluorouracil with 3-(3-bromo-4-methoxybenzyl) bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.

properties

CAS RN

102613-16-1

Product Name

Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-

Molecular Formula

C12H10BrFN2O3

Molecular Weight

329.12 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18)

InChI Key

YZAUGSTYMGFVRY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br

Other CAS RN

102613-16-1

synonyms

3-[(3-bromo-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.